molecular formula C8H9ClN2O B1472766 3-Chloro-N-hydroxy-4-methylbenzimidamide CAS No. 500024-78-2

3-Chloro-N-hydroxy-4-methylbenzimidamide

Cat. No. B1472766
CAS RN: 500024-78-2
M. Wt: 184.62 g/mol
InChI Key: NHKXIPZPDSEYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convenient one-pot synthesis of N-substituted amidoximes from secondary amides or the intermediate amides has been developed . This method involves the Ph3P–I2-mediated dehydrative condensation, which allows a variety of N-aryl and N-alkyl amidoximes to be readily afforded under mild conditions and short reaction times .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-hydroxy-4-methylbenzimidamide consists of a benzimidamide core with a chlorine atom at the 3-position and a methyl group at the 4-position. The N-hydroxy group is attached to the nitrogen atom of the benzimidamide core.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.62 g/mol.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Studies on related benzimidazole derivatives highlight their synthesis and potential in forming structurally diverse molecules. For example, research has demonstrated the synthesis of novel benzimidazole derivatives with potential antitumor and antimicrobial activities, showcasing the utility of these compounds in medicinal chemistry and drug development (El-Ahwany & el-azim, 2018).

Biological Activity

  • Certain benzimidazole derivatives have been shown to exhibit moderate antitumor and antimicrobial activities, indicating their potential use in developing new therapeutic agents (Xia et al., 2011). This suggests that compounds structurally related to "3-Chloro-N-hydroxy-4-methylbenzimidamide" might also possess similar biological properties.

Antimicrobial and Antifungal Properties

  • Hydrazone compounds structurally related to benzimidazole derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. These findings point towards the potential of these compounds, including those similar to "this compound", in applications related to controlling microbial growth (Hu et al., 2015).

Environmental Applications

  • Research into layered double hydroxides (LDHs) as adsorbents for pesticides and herbicides, such as the study on the adsorption characteristics of MCPA (a chlorophenoxyacetic acid herbicide), highlights the environmental applications of materials chemistry research. These studies are relevant to understanding how derivatives of benzimidazole could be utilized in environmental remediation or as components of advanced material systems (Bruna et al., 2009).

properties

IUPAC Name

3-chloro-N'-hydroxy-4-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKXIPZPDSEYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-hydroxy-4-methylbenzimidamide
Reactant of Route 2
3-Chloro-N-hydroxy-4-methylbenzimidamide
Reactant of Route 3
Reactant of Route 3
3-Chloro-N-hydroxy-4-methylbenzimidamide
Reactant of Route 4
3-Chloro-N-hydroxy-4-methylbenzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.